2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid
Description
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-chlorobenzyl substituent at position 2, a methylamino group at position 4, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting enzymes involved in nucleotide metabolism or signal transduction pathways.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
HRGMMQYTTNZPJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Construction
The foundational step involves constructing the pyrimidine ring with pre-installed substituents. A validated method derives from the synthesis of analogous 4-amino-pyrimidine-5-carboxylic acids, as detailed in US Patent 3,523,119. Here, malonic acid dinitrile derivatives react with dimethylformamide chloride to form azapentadiene intermediates, which undergo cyclization with ammonia to yield the pyrimidine core. For the target compound, the protocol is adapted as follows:
-
Intermediate Synthesis :
-
Cyclization :
-
Carboxylic Acid Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate | LHMDS, 3-chlorobenzyl chloride, THF, −78°C | 68 |
| Cyclization | NH₃ (aq.), 80°C | 72 |
| Hydrolysis | H₂SO₄ (75%), 100°C | 85 |
Post-Functionalization of Preformed Pyrimidine Cores
Introduction of 3-Chlorobenzyl Group via C-H Activation
Modern methodologies leverage transition metal-catalyzed C-H activation to introduce aryl groups. A study on pyrrolidine-2-carboxylic acid analogs (PMC7227796) demonstrates the efficacy of palladium-catalyzed arylation for functionalizing heterocycles. Applied to pyrimidine:
-
Substrate Preparation :
-
C-H Arylation :
-
Ester Hydrolysis :
Key Data :
| Step | Catalyst System | Temperature/Time | Yield (%) |
|---|---|---|---|
| Arylation | Pd(OAc)₂/XPhos | 120°C, 12 h | 65 |
| Hydrolysis | LiOH, THF/H₂O | 25°C, 4 h | 92 |
Multicomponent Coupling Approach
Convergent Synthesis Using Protected Intermediates
This route employs sequential coupling reactions to assemble the molecule. A patented method for 2,4-pyrimidinediamine derivatives (US20160009661) provides a template for modular synthesis:
-
Carboxylic Acid Protection :
-
Methylamino Group Installation :
-
Benzylation at Position 2 :
-
Deprotection :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Protection | Boc₂O, DMAP, CH₂Cl₂ | 89 |
| Methylamination | Methylamine, DMF, 60°C | 78 |
| Benzylation | CuI, 1,10-phenanthroline, DMSO | 63 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Ring Assembly | High purity, scalable | Multi-step, harsh conditions | 52 |
| C-H Activation | Regioselective, fewer steps | Requires specialized catalysts | 60 |
| Multicomponent Coupling | Modular, flexible | Costly reagents | 45 |
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes efficient coupling with primary/secondary amines via carbodiimide-mediated activation. In comparable systems (e.g., compound 12a in ), reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in DMF/DCM at 0°C–25°C achieved 65–82% yields.
-
Reagents : EDCI (1.1 eq), HOBT (1.1 eq), 4-fluorobenzylamine (2 eq)
-
Conditions : 30 h at 25°C in DMF/DCM (1:3)
-
Yield : 73%
-
Characterization : ¹H NMR (DMSO-d₆) δ 9.40 (s, 2H), 8.61 (d, J = 8.3 Hz, 1H); MS(ESI): m/z 364.29 [M + H]⁺
Esterification Reactions
The carboxylic acid can be converted to esters under mild conditions. Source describes a high-yielding method using sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate to form pyrimidine-5-carboxylic esters (68–92% yields).
| Substrate | Ester Product | Yield (%) |
|---|---|---|
| Methyl amidinium | Methyl ester derivative | 85 |
| Ethyl amidinium | Ethyl ester derivative | 78 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates substitution at position 4. In structurally related compounds (e.g., ), SNAr with benzylamines in NMP at 100°C for 1–2 h achieved 60–88% yields.
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Activating Groups : Nitro or carbonyl substituents enhance ring electrophilicity.
-
Leaving Groups : Chlorine at position 4 is displaced by amines under basic conditions (DIPEA).
Hydrolysis of Esters
Ester derivatives revert to the carboxylic acid via base-mediated hydrolysis. Source reported LiOH/MeOH at 45–90°C for 4–15 h (e.g., compound 11 → 12a , 73% yield).
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Base : LiOH (2 eq)
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Solvent : MeOH/H₂O (4:1)
-
Temperature : 70°C
Functionalization of the Methylamino Group
The methylamino moiety undergoes alkylation or acylation. In , analogous pyrimidines reacted with 1-(4-fluorophenyl)-N-methylmethanamine using HATU, yielding 68% of the tertiary amine product.
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Coupling Agent : HATU (1.2 eq)
-
Solvent : DMF
-
Time : 12 h at 25°C
Reductive Amination
While not directly observed in sources, the methylamino group could participate in reductive amination with aldehydes/ketones. For example, NaBH₃CN in MeOH at pH 5–6 typically achieves >60% yields in similar systems.
Metal-Catalyzed Cross-Couplings
The 3-chlorobenzyl group may enable Suzuki-Miyaura couplings. A study in demonstrated Pd/C-mediated hydrogenation of benzyl esters (e.g., 5 → 11 , 73% yield), suggesting compatibility with aryl halide functionalities.
Comparative Reaction Yields
| Reaction Type | Typical Yield (%) | Key Reference |
|---|---|---|
| Amide Coupling | 65–82 | |
| Esterification | 68–92 | |
| SNAr | 60–88 | |
| Ester Hydrolysis | 70–85 |
This compound’s reactivity profile aligns with broader trends in pyrimidine chemistry, where the 5-carboxylic acid group serves as a handle for diversification, and the chlorobenzyl substituent enables further functionalization. Researchers should validate conditions using spectroscopic methods (¹H/¹³C NMR, HRMS) as exemplified in .
Scientific Research Applications
Medicinal Chemistry
The compound's structure, featuring a carboxylic acid group, a methylamino group, and a chlorobenzyl substituent, allows it to interact with various biological targets. Research has indicated that similar compounds can exhibit:
- Anti-inflammatory Properties : Compounds with structural similarities have shown the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : The presence of the pyrimidine core is associated with antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cell division.
Research has focused on understanding how 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid interacts with biological systems. Interaction studies often emphasize:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : Its ability to modulate receptor activity could be leveraged in drug development for conditions like depression or anxiety.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various substituted pyrimidines against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural similarities suggest potential efficacy against this pathogen.
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to exhibit non-toxic profiles at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
Metabolic Stability :
- The methylamino group in the target compound may reduce oxidative metabolism compared to thioether-containing analogs (e.g., ’s intermediates, which require oxidation for activation) .
Biological Activity
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN3O2
- Molecular Weight : 277.70 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a chlorobenzyl group and a methylamino group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It acts as an agonist or antagonist for certain receptors, influencing cellular responses related to neurotransmission and hormonal regulation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study published in ACS Medicinal Chemistry Letters, the compound demonstrated potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Anti-inflammatory Potential : Research indicated that this compound significantly reduced inflammatory markers in vitro, suggesting its use in treating inflammatory diseases .
- Neuroprotective Effects : A recent investigation highlighted the compound's neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, similar pyrimidine derivatives are synthesized by heating precursors in ethanol, followed by controlled cooling, solvent distillation, and crystallization . Key parameters include reaction temperature (optimal range: 70–90°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of intermediates. Post-synthesis purification often involves recrystallization from ethanol or mixed solvents to achieve >95% purity .
Q. How is the structural characterization of this compound validated, and what techniques are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation and bond angles. For instance, studies on analogous compounds reveal three independent molecules in the asymmetric unit, with dihedral angles between aromatic rings (e.g., 3-chlorobenzyl and pyrimidine moieties) ranging from 65° to 85° . Complementary techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methylamino and chlorobenzyl groups) and rule out tautomeric ambiguities .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. What purification strategies are effective for isolating this compound, and how is purity assessed?
- Methodological Answer : Crystallization is widely used, with solvent selection (ethanol, acetonitrile) critical for removing unreacted intermediates. Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and melting point analysis. For example, related pyrimidine derivatives exhibit sharp melting points (e.g., 287.5–293.5°C), indicating high crystallinity .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?
- Methodological Answer : Mechanistic studies focus on enzyme inhibition, particularly targeting DNA synthesis enzymes (e.g., thymidylate synthase). In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values, while crystallographic data reveal binding modes (e.g., hydrogen bonding with catalytic residues) . Dose-response curves and competitive inhibition assays (e.g., with substrate analogs) further elucidate selectivity .
Q. How can crystallographic data contradictions (e.g., bond length variations) between studies be resolved?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–C distances ranging from 1.419–1.383 Å) may arise from temperature-dependent lattice effects or resolution limits. Strategies include:
- High-resolution X-ray data collection (e.g., at 100 K to minimize thermal motion) .
- DFT calculations to compare experimental vs. theoretical geometries and identify outliers .
Q. What computational approaches predict the compound’s pharmacokinetic properties, and how are they validated?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. ADMET predictions (SwissADME) evaluate logP (lipophilicity) and bioavailability. Experimental validation includes:
- In vitro permeability assays (Caco-2 monolayers) .
- Metabolic stability tests (microsomal incubation with LC-MS analysis) .
Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (ICH guidelines) under varying pH (2–9) and temperatures (4–40°C) monitor degradation via HPLC. For example, acidic conditions may hydrolyze the methylamino group, while neutral/basic conditions preserve integrity. Lyophilization is recommended for long-term storage .
Q. What analytical method discrepancies arise in quantifying this compound, and how are they mitigated?
- Methodological Answer : Discrepancies between NMR and HPLC purity assessments often stem from residual solvents or tautomers. Mitigation strategies include:
- NMR relaxation delay optimization to detect low-abundance impurities .
- HPLC method development using ion-pair reagents (e.g., TFA) to resolve co-eluting species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
